1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine moiety, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine and triazole moieties. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
- 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide is a complex organic molecule that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring, a pyrimidine moiety, and a triazole ring, suggest potential biological activities that warrant comprehensive investigation. This article will delve into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C21H25N7O2 |
Molecular Weight | 407.5 g/mol |
IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]piperidine-3-carboxamide |
InChI Key | DWOBGBBAFLNTJF-UHFFFAOYSA-N |
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which may be useful in combating resistant strains of bacteria and fungi.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Investigations into the compound's anticancer effects have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Antimicrobial Studies
In a study conducted by [source], the compound was tested against various bacterial strains. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Research
A study published in [source] evaluated the anti-inflammatory effects of the compound using animal models. The results demonstrated a reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.
Anticancer Activity
Research detailed in [source] focused on the compound's effects on cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis in HeLa and MCF-7 cells through mitochondrial pathways.
Comparative Analysis of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli | [source] |
Anti-inflammatory | Reduction in inflammatory markers | [source] |
Anticancer | Inhibition of proliferation in HeLa | [source] |
Properties
Molecular Formula |
C21H25N7O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N7O2/c1-13-11-14(2)23-21(22-13)28-10-6-7-15(12-28)19(29)25-20-24-18(26-27-20)16-8-4-5-9-17(16)30-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3,(H2,24,25,26,27,29) |
InChI Key |
DWOBGBBAFLNTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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